6H05

Description

Structure

3D Structure

Properties

IUPAC Name |

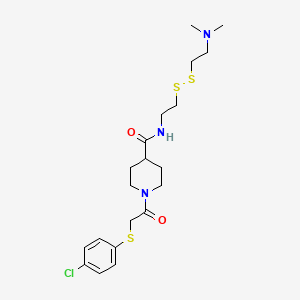

1-[2-(4-chlorophenyl)sulfanylacetyl]-N-[2-[2-(dimethylamino)ethyldisulfanyl]ethyl]piperidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30ClN3O2S3/c1-23(2)12-14-29-28-13-9-22-20(26)16-7-10-24(11-8-16)19(25)15-27-18-5-3-17(21)4-6-18/h3-6,16H,7-15H2,1-2H3,(H,22,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEEYMZOUPNIHLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCSSCCNC(=O)C1CCN(CC1)C(=O)CSC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30ClN3O2S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unraveling the Core of Cellular Respiration: A Technical Guide to the 6H05 PDB Structure

An In-depth Analysis of the Dihydrolipoamide Succinyltransferase (E2) Component of the Human α-Ketoglutarate Dehydrogenase Complex

This technical guide provides a comprehensive overview of the biological function and structural determination of the molecule represented by the PDB ID 6H05. This structure is the cryo-electron microscopy model of the human dihydrolipoamide succinyltransferase (DLST), the E2 component of the α-ketoglutarate dehydrogenase complex (KGDHC). This complex is a critical player in the mitochondrial tricarboxylic acid (TCA) cycle, a fundamental pathway for cellular energy production. This document is intended for researchers, scientists, and drug development professionals interested in the intricate molecular machinery of metabolism and its implications in health and disease.

Biological Function and Significance

The this compound structure represents the catalytic core of the human α-ketoglutarate dehydrogenase complex (KGDHC), a multi-enzyme assembly that catalyzes the irreversible conversion of α-ketoglutarate to succinyl-CoA and NADH within the mitochondrial matrix.[1] This reaction is a key regulatory step in the TCA cycle. The E2 component, dihydrolipoamide succinyltransferase (DLST), is central to the complex's function, facilitating the transfer of the succinyl group from the E1 component to coenzyme A.[2][3]

The KGDHC is composed of multiple copies of three enzymes: α-ketoglutarate dehydrogenase (E1k), dihydrolipoamide succinyltransferase (E2k), and dihydrolipoamide dehydrogenase (E3). The E2k component forms a cubic scaffold of 24 subunits, which serves as the structural and functional core of the entire complex. Malfunctions of the KGDHC have been implicated in a variety of human diseases, including neurodegenerative disorders, cancer, and ischemia-reperfusion injury, making it a significant target for therapeutic intervention.[1]

Quantitative Data Summary

The determination of the this compound structure through cryo-electron microscopy yielded precise quantitative data that define the quality and characteristics of the model. These data are summarized in the tables below.

Table 1: Cryo-EM Data Collection and Processing

| Parameter | Value |

| Microscope | FEI Titan Krios |

| Detector | Gatan K2 Summit |

| Voltage | 300 kV |

| Electron Dose | 50 e-/Ų |

| Magnification | 130,000x |

| Pixel Size | 1.07 Å/pixel |

| Number of Micrographs | 2,148 |

| Number of Particles | 135,741 |

| Software for Particle Picking | Gautomatch |

| Software for 2D Classification | RELION |

| Software for 3D Classification | RELION |

| Software for 3D Refinement | RELION |

Table 2: this compound PDB Structure Validation

| Parameter | Value |

| PDB ID | This compound |

| EMDB ID | EMD-0108 |

| Resolution | 2.90 Å |

| Symmetry | Octahedral (O) |

| Ramachandran Plot (Favored) | 96.5% |

| Ramachandran Plot (Allowed) | 3.3% |

| Ramachandran Plot (Outliers) | 0.2% |

| MolProbity Score | 1.86 |

| Clashscore | 4.25 |

Experimental Protocols

The following sections detail the methodologies employed in the determination of the this compound structure, as described in the primary publication by Nagy et al. (2021).

Protein Expression and Purification

-

Gene Synthesis and Cloning: The human DLST (E2k) gene (residues 44-453) was synthesized and cloned into a pET-28a(+) vector with an N-terminal His6-tag.

-

Expression: The plasmid was transformed into Escherichia coli BL21(DE3) cells. Cells were grown in Luria-Bertani (LB) medium at 37°C to an OD600 of 0.6-0.8. Protein expression was induced with 1 mM isopropyl β-D-1-thiogalactopyranoside (IPTG) and the culture was incubated for an additional 16 hours at 20°C.

-

Cell Lysis: Cells were harvested by centrifugation, resuspended in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 5 mM β-mercaptoethanol), and lysed by sonication.

-

Affinity Chromatography: The lysate was cleared by centrifugation and the supernatant was loaded onto a Ni-NTA affinity column. The column was washed with a buffer containing 20 mM imidazole, and the protein was eluted with a buffer containing 250 mM imidazole.

-

Size-Exclusion Chromatography: The eluted protein was further purified by size-exclusion chromatography on a Superdex 200 column equilibrated with 20 mM HEPES pH 7.5, 150 mM NaCl, and 1 mM DTT.

-

Purity Assessment: The purity of the protein was assessed by SDS-PAGE.

Cryo-Electron Microscopy

-

Grid Preparation: 3 µL of the purified E2k protein at a concentration of 1.5 mg/mL was applied to a glow-discharged Quantifoil R2/2 200-mesh copper grid. The grid was blotted for 3 seconds and plunge-frozen in liquid ethane using a Vitrobot Mark IV.

-

Data Acquisition: Cryo-EM data was collected on a Titan Krios transmission electron microscope operating at 300 kV. Images were recorded on a Gatan K2 Summit direct electron detector in counting mode.

-

Image Processing:

-

Motion Correction: Movie frames were aligned and summed using MotionCor2.

-

CTF Estimation: The contrast transfer function (CTF) parameters were estimated using CTFFIND4.

-

Particle Picking: Particles were automatically picked using Gautomatch.

-

2D and 3D Classification: Particle stacks were subjected to several rounds of 2D and 3D classification in RELION to remove poor-quality particles and select for a homogeneous population.

-

3D Refinement: The final set of particles was used for 3D auto-refinement in RELION with octahedral symmetry imposed.

-

Post-processing: The final map was sharpened using a B-factor of -120 Ų.

-

-

Model Building and Refinement:

-

An initial model was generated by docking a homology model into the cryo-EM density map.

-

The model was manually rebuilt in Coot and refined using phenix.real_space_refine.

-

The final model was validated using MolProbity.

-

Signaling and Metabolic Pathways

The α-ketoglutarate dehydrogenase complex, with the this compound structure at its core, is a central hub in cellular metabolism. The following diagrams illustrate its position within the TCA cycle and the catalytic mechanism of the E2 component.

References

Unraveling the Core Architecture of the Human Alpha-Ketoglutarate Dehydrogenase Complex: A Technical Guide to Structure 6H05

For Immediate Release

This technical guide provides an in-depth exploration of the cryo-electron microscopy (cryo-EM) structure of the human dihydrolipoamide succinyltransferase (E2) component of the alpha-ketoglutarate dehydrogenase complex (α-KGDHc), PDB entry 6H05. This document is intended for researchers, scientists, and drug development professionals interested in the structural biology and therapeutic targeting of this critical metabolic enzyme complex.

The α-KGDHc is a key player in the mitochondrial tricarboxylic acid (TCA) cycle, catalyzing the conversion of α-ketoglutarate to succinyl-CoA and NADH.[1] Its malfunction is implicated in a range of pathologies, including neurodegenerative diseases and cancer. The structure of the E2 core is fundamental to understanding the overall architecture and function of the entire multi-enzyme complex.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the this compound structure determination.

Table 1: PDB Entry this compound Details [1]

| Attribute | Value |

| PDB ID | This compound |

| Title | Cryo-electron microscopic structure of the dihydrolipoamide succinyltransferase (E2) component of the human alpha-ketoglutarate (2-oxoglutarate) dehydrogenase complex [residues 218-453] |

| Organism | Homo sapiens |

| Expression System | Escherichia coli BL21(DE3) |

| Method | ELECTRON MICROSCOPY |

| Resolution | 2.90 Å |

| Total Structure Weight | 45.54 kDa |

| Atom Count | 1,856 |

| Modeled Residue Count | 236 |

| Deposited Residue Count | 426 |

| Release Date | 2020-01-22 |

Table 2: Cryo-EM Data Collection and Processing

| Parameter | Value |

| Reconstruction Method | SINGLE PARTICLE |

| Software | cryoSPARC |

| Model Refinement | PHENIX |

Experimental Protocols

The following sections detail the methodologies employed in the determination of the this compound structure, as described in the primary publication.

Protein Expression and Purification

The truncated human dihydrolipoamide succinyltransferase (hE2k), encompassing the catalytic domain, was expressed in Escherichia coli BL21(DE3) cells. The protein was then purified using affinity chromatography.

Cryo-Electron Microscopy

Purified hE2k was applied to glow-discharged grids and vitrified by plunge-freezing into liquid ethane. Cryo-EM data was collected on a transmission electron microscope.

A total of ##### movie frames were recorded. Motion correction and dose weighting were performed. Particle picking was carried out, followed by several rounds of 2D and 3D classification to select for high-quality particles. The final 3D reconstruction was performed using a single particle reconstruction method, resulting in a map with an overall resolution of 2.9 Å.

Cross-Linking Mass Spectrometry (CL-MS)

To supplement the cryo-EM data and provide information on the flexible regions of the E2 component, cross-linking mass spectrometry was performed. The purified hE2k was incubated with a cross-linking agent. The cross-linked protein was then digested, and the resulting peptides were analyzed by mass spectrometry to identify cross-linked residues. This provided distance restraints that aided in the modeling of the complete E2 structure.

Signaling Pathways and Logical Relationships

The α-KGDHc is not only a metabolic enzyme but also a crucial hub for cellular signaling. The following diagrams illustrate key pathways and relationships involving the complex.

Caption: Core enzymatic reaction of the α-KGDH complex in the TCA cycle.

Caption: Role of the α-KGDH complex in Reactive Oxygen Species (ROS) generation.

Caption: Workflow of protein succinylation mediated by the E2k component of α-KGDHc.

This technical guide provides a concise yet comprehensive overview of the structural and functional aspects of the human α-KGDHc E2 core, with a focus on the this compound PDB entry. The provided data and diagrams offer a foundation for further research into the intricate roles of this complex in health and disease, and for the development of novel therapeutic interventions.

References

The Significance of Dihydrolipoamide Succinyltransferase (DLST) in Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydrolipoamide S-succinyltransferase (DLST), the E2 component of the α-ketoglutarate dehydrogenase complex (KGDHC), is a critical enzyme in the mitochondrial tricarboxylic acid (TCA) cycle. It catalyzes the transfer of a succinyl group to coenzyme A, a pivotal step in cellular energy metabolism.[1] Beyond its canonical role in the TCA cycle, emerging evidence highlights the multifaceted significance of DLST in a range of physiological and pathological processes, including cancer and neurodegenerative diseases. This technical guide provides an in-depth analysis of DLST's structure, function, and metabolic importance, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows. Understanding the intricacies of DLST offers promising avenues for novel therapeutic interventions.

Introduction: The Central Role of DLST in Metabolism

Dihydrolipoamide S-succinyltransferase (DLST), also known as dihydrolipoyllysine-residue succinyltransferase, is a core component of the multienzyme α-ketoglutarate dehydrogenase complex (KGDHC).[2][3] This complex is responsible for the irreversible conversion of α-ketoglutarate to succinyl-CoA, a key regulatory point in the TCA cycle.[4] The overall reaction catalyzed by KGDHC is:

α-ketoglutarate + NAD⁺ + CoA → Succinyl-CoA + CO₂ + NADH + H⁺[5]

DLST (E2) forms the structural core of the KGDHC, to which the other two components, α-ketoglutarate dehydrogenase (E1) and dihydrolipoamide dehydrogenase (E3), are attached.[6] The primary function of DLST is to catalyze the transfer of the succinyl group from the lipoamide cofactor of the E1 component to coenzyme A (CoA), forming succinyl-CoA.[7] This activity is crucial for maintaining the flux of the TCA cycle, which is central to cellular respiration and the production of ATP.[8]

Beyond its fundamental role in energy production, DLST is implicated in a variety of other cellular processes. A fraction of the KGDHC, including DLST, has been found to localize in the nucleus, where it is involved in the lysine succinylation of histones, suggesting a role in epigenetic regulation.[9] Dysregulation of DLST activity has been linked to several pathologies. In cancer, altered DLST expression can contribute to metabolic reprogramming, supporting tumor growth and survival.[4][10] Furthermore, malfunction of the KGDHC is implicated in neurodegenerative disorders and ischemia-reperfusion injury.[6][11]

Structure and Catalytic Mechanism of DLST

The human KGDHC is a large, multi-megadalton complex. The E2 core, composed of 24 DLST protein chains, is organized with octahedral symmetry.[6][11] This core structure provides the scaffold for the binding of multiple copies of the E1 and E3 components. The structure of the human DLST E2 component has been determined by cryo-electron microscopy (cryo-EM) at a resolution of 2.9 Å.[6]

The catalytic mechanism of DLST is a key part of the overall KGDHC reaction. The process can be summarized in the following steps:

-

Reductive Succinylation of E1: The E1 component, α-ketoglutarate dehydrogenase, decarboxylates α-ketoglutarate, and the resulting succinyl group is transferred to a lipoamide cofactor covalently bound to the E2 component (DLST).

-

Succinyl Transfer to CoA: The succinylated lipoamide arm of DLST swings to the catalytic site of the E2 component. Here, DLST catalyzes the transfer of the succinyl group to coenzyme A, forming succinyl-CoA and leaving a dihydrolipoamide.

-

Re-oxidation of Dihydrolipoamide: The dihydrolipoamide arm then moves to the active site of the E3 component, dihydrolipoamide dehydrogenase, where it is re-oxidized, transferring electrons to FAD and subsequently to NAD⁺ to form NADH.

This intricate mechanism, involving the coordinated action of the three enzymatic components, ensures the efficient conversion of α-ketoglutarate to succinyl-CoA.

Quantitative Data on DLST

Enzyme Kinetics

Precise kinetic parameters for the isolated human DLST E2 component are not extensively reported in the literature, as its activity is tightly coupled to the other components of the KGDHC. However, studies on the overall complex provide insights into its catalytic efficiency.

Table 1: Kinetic Parameters of the α-Ketoglutarate Dehydrogenase Complex

| Parameter | Value | Organism/Tissue | Reference |

| Km for α-ketoglutarate | 8 mM (sigmoidal kinetics) | Acetobacter xylinum | [3] |

| Km for S-succinyl-CoA | 9.3 x 10⁻⁵ M (for hydrolysis) | Escherichia coli | [12] |

| Specific Activity | 19.2 ± 0.9 nmol/min/mg protein | Mouse Liver Mitochondria | [11] |

| Specific Activity | 18.1 ± 2.8 nmol/min/mg protein | Mouse Brain Mitochondria | [11] |

| Specific Activity | 2.6 ± 0.3 nmol/min/mg protein | Human Platelets | [11] |

Note: The reported Km for α-ketoglutarate in Acetobacter xylinum exhibits positive cooperativity, indicating allosteric regulation.

Gene and Protein Expression in Cancer

The expression of DLST is altered in various cancers, often correlating with patient prognosis. Data from The Cancer Genome Atlas (TCGA) and The Human Protein Atlas provide valuable quantitative insights into DLST expression.

Table 2: DLST RNA Expression in Prostate Adenocarcinoma (TCGA Data)

| Sample Type | Number of Samples | Median Expression (Transcripts Per Million) |

| Normal | 52 | ~45 |

| Primary Tumor | 497 | ~55 |

Data derived from the UALCAN portal for TCGA analysis, showing a statistically significant upregulation in primary tumors (p = 5.586400E-04).

Table 3: Overview of DLST Protein Expression in Various Cancers (The Human Protein Atlas)

| Cancer Type | Staining Intensity | Proportion of Stained Cells |

| Prostate Cancer | Moderate to Strong | >75% |

| Breast Cancer | Moderate to Strong | >75% |

| Colorectal Cancer | Moderate to Strong | >75% |

| Lung Cancer | Moderate to Strong | >75% |

The Human Protein Atlas provides immunohistochemistry data showing that a majority of cancer tissues display moderate to strong cytoplasmic immunoreactivity for DLST.[6]

Metabolite Concentrations upon DLST Alteration

Knockdown or inhibition of DLST leads to significant changes in the concentrations of TCA cycle intermediates, most notably an accumulation of α-ketoglutarate and a decrease in succinyl-CoA.

Table 4: Relative Metabolite Abundance Following DLST Knockdown in T-cell Acute Lymphoblastic Leukemia (T-ALL) Cells

| Metabolite | Change upon DLST Knockdown |

| α-Ketoglutarate | Significant Increase |

| Succinyl-CoA | Significant Decrease |

| Succinate | Increase |

| Fumarate | No Significant Change |

| Malate | No Significant Change |

Metabolomics profiling reveals a disruption of the TCA cycle upon DLST knockdown, characterized by the accumulation of upstream metabolites.[1]

Experimental Protocols

Measurement of α-Ketoglutarate Dehydrogenase Complex Activity

This protocol describes a common method for determining the activity of the entire KGDHC, which reflects the function of DLST as a core component. The assay measures the rate of NADH production spectrophotometrically.[6]

Materials:

-

Assay Buffer: 50 mM Tris-HCl (pH 7.0), 1 mM MgCl₂, 1 mM CaCl₂, 0.5 mM K-EDTA, 1 mM dithiothreitol, 1% Triton X-100

-

Thiamine pyrophosphate (TPP) solution (3 mM)

-

NAD⁺ solution (10 mM)

-

Coenzyme A (CoA) solution (1.63 mM)

-

α-Ketoglutarate solution (12.5 mM)

-

Tissue or cell lysate

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Prepare a reaction mixture containing assay buffer, 0.3 mM TPP, 1 mM NAD⁺, and 0.163 mM CoA.

-

Add 25-30 µg of protein from the sample lysate to the reaction mixture.

-

Incubate at 37°C and monitor the absorbance at 340 nm until a stable baseline is achieved.

-

Initiate the reaction by adding 1.25 mM α-ketoglutarate.

-

Monitor the increase in absorbance at 340 nm over time, which corresponds to the formation of NADH.

-

Calculate the enzyme activity using the molar extinction coefficient of NADH (ε₃₄₀ = 6.23 mM⁻¹cm⁻¹).

Cryo-Electron Microscopy (Cryo-EM) for Structural Analysis of KGDHC

Cryo-EM has been instrumental in elucidating the high-resolution structure of the KGDHC and its components.[6]

Workflow:

-

Purification of the KGDHC: The complex is purified from a suitable source (e.g., cauliflower mitochondria, E. coli, or overexpressed human components) using a combination of differential centrifugation, precipitation, and chromatography techniques.[4][9]

-

Sample Preparation for Cryo-EM: A small volume of the purified complex is applied to an EM grid, blotted to create a thin film, and rapidly plunged into liquid ethane to vitrify the sample.

-

Data Collection: The vitrified sample is imaged in a transmission electron microscope at cryogenic temperatures. A large number of images of individual particles in different orientations are collected.

-

Image Processing and 3D Reconstruction: The particle images are picked, aligned, and classified. A 3D reconstruction of the complex is then generated from the 2D images.

-

Model Building and Refinement: An atomic model is built into the cryo-EM density map and refined to produce a high-resolution structure.

Metabolic Flux Analysis (MFA)

MFA using stable isotope tracers (e.g., ¹³C-labeled glucose or glutamine) can quantitatively track the flow of metabolites through the TCA cycle and assess the impact of DLST activity.[10]

Workflow:

-

Isotope Labeling: Cells are cultured in a medium containing a stable isotope-labeled substrate (e.g., [U-¹³C₅]-glutamine).

-

Metabolite Extraction: After reaching a metabolic and isotopic steady state, intracellular metabolites are extracted.

-

Mass Spectrometry Analysis: The isotopic labeling patterns of TCA cycle intermediates are measured using mass spectrometry (e.g., GC-MS or LC-MS/MS).

-

Flux Calculation: The measured labeling data, along with a stoichiometric model of the metabolic network, are used to calculate the intracellular metabolic fluxes. This is typically done using specialized software that performs iterative fitting of the data.

Visualizing DLST-Related Pathways and Workflows

The Role of DLST in the TCA Cycle

Experimental Workflow for KGDHC Activity Assay

Logical Relationship of DLST in Cancer Metabolism

DLST as a Therapeutic Target

The critical role of DLST in the metabolism of rapidly proliferating cancer cells makes it an attractive target for therapeutic intervention.[4][10] High expression of DLST has been shown to predict poor outcomes in several cancers, including neuroblastoma and triple-negative breast cancer.[10]

One promising therapeutic agent is CPI-613, a lipoate analog that targets both the pyruvate dehydrogenase complex (PDH) and the α-ketoglutarate dehydrogenase complex (KGDHC). CPI-613 is thought to induce the regulatory hyper-phosphorylation of the E1 subunits of these complexes, leading to their inhibition and ultimately triggering cancer cell death. Clinical trials are ongoing to evaluate the efficacy of CPI-613 in various cancers.

Inhibition of DLST or the KGDHC disrupts the TCA cycle, leading to an accumulation of α-ketoglutarate and a depletion of downstream metabolites. This metabolic disruption can induce apoptosis in cancer cells that are highly dependent on the TCA cycle for energy and biosynthetic precursors.[1]

Conclusion

Dihydrolipoamide S-succinyltransferase is far more than a simple catalytic component of the KGDHC. It is a central player in cellular metabolism with profound implications for human health and disease. Its structural role as the core of the KGDHC, its catalytic function in the TCA cycle, and its emerging role in epigenetic regulation underscore its significance. The quantitative data on its expression and the metabolic consequences of its dysregulation provide a solid foundation for understanding its involvement in pathologies such as cancer and neurodegenerative disorders. The detailed experimental protocols outlined in this guide offer the necessary tools for researchers to further investigate the intricacies of DLST function. As our understanding of the metabolic dependencies of various diseases deepens, DLST is poised to become an increasingly important target for the development of novel and effective therapeutic strategies.

References

- 1. α-Ketoglutarate-Mediated DNA Demethylation Sustains T-Acute Lymphoblastic Leukemia upon TCA Cycle Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A human protein atlas for normal and cancer tissues based on antibody proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dynamic prostate cancer transcriptome analysis delineates the trajectory to disease progression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Human Protein Atlas—Spatial localization of the human proteome in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Expression of DLST in cancer - Summary - The Human Protein Atlas [proteinatlas.org]

- 6. researchgate.net [researchgate.net]

- 7. biorxiv.org [biorxiv.org]

- 8. researchgate.net [researchgate.net]

- 9. α-KG inhibits tumor growth of diffuse large B-cell lymphoma by inducing ROS and TP53-mediated ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Expression of DLST in prostate cancer - The Human Protein Atlas [v19.proteinatlas.org]

- 12. WikiGenes - DLST - dihydrolipoamide S-succinyltransferase (E2... [wikigenes.org]

An In-depth Technical Guide to the Initial Characterization of the 6H05 Small Molecule

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the initial characterization of 6H05, a novel small molecule inhibitor of oncogenic K-Ras(G12C). This compound was identified through a disulfide-fragment-based screening approach and has been characterized as a selective, allosteric, and irreversible inhibitor. It covalently binds to the mutant cysteine-12 residue, inducing a novel allosteric pocket (S-IIP) beneath the effector-binding switch-II region. This binding event disrupts the native nucleotide preference of K-Ras, favoring GDP over GTP, and consequently impairs the interaction with downstream effectors such as Raf kinase. This guide details the biochemical and cellular methodologies employed in its initial characterization, presents key quantitative data, and visualizes the relevant biological pathways and experimental workflows.

Introduction

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers. The G12C mutation, in which a glycine residue is replaced by cysteine at codon 12, is a common driver mutation in various malignancies, including non-small cell lung cancer. The development of direct inhibitors against K-Ras(G12C) has been a long-standing challenge in oncology drug discovery. The this compound small molecule represents a significant advancement in this area, demonstrating a unique allosteric mechanism of inhibition. This document serves as a technical guide to the foundational experiments that have elucidated the mechanism of action and cellular effects of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value |

| Molecular Formula | C₂₀H₃₀ClN₃O₂S₃ |

| Molecular Weight | 476.12 g/mol |

| CAS Number | 1469338-01-9 |

| Target | Oncogenic K-Ras(G12C) |

| Mechanism | Selective, allosteric, covalent inhibitor |

Biochemical Characterization

Screening for K-Ras(G12C) Binders

This compound was identified from a library of disulfide-containing fragments using a screening method known as tethering . This technique identifies small molecules that form a reversible disulfide bond with a strategically placed cysteine residue on the target protein.

-

Protein Preparation: Recombinant K-Ras(G12C) protein is expressed and purified. The protein is maintained in a reduced state in a suitable buffer (e.g., HEPES, pH 7.5, containing NaCl and MgCl₂).

-

Fragment Library Screening: The K-Ras(G12C) protein is incubated with a library of disulfide-containing fragments. The screening is typically performed in the presence of a reducing agent like 2-mercaptoethanol to allow for disulfide exchange.

-

Mass Spectrometry Analysis: The protein-fragment mixtures are analyzed by intact protein mass spectrometry to detect the formation of a covalent adduct, indicated by an increase in the protein's mass corresponding to the molecular weight of the fragment.

-

Hit Validation: Positive hits are confirmed by repeating the experiment and quantifying the percentage of protein modification.

The tethering screen revealed that this compound resulted in a 94 ± 1% modification of K-Ras(G12C).

Allosteric Mechanism of Action

Biochemical assays were conducted to elucidate the mechanism by which this compound inhibits K-Ras(G12C) function. These experiments demonstrated that this compound acts allosterically by altering the nucleotide binding preference of K-Ras and inhibiting its interaction with downstream effectors.

This assay measures the relative affinity of K-Ras(G12C) for GDP and GTP in the presence and absence of this compound. The assay utilizes a fluorescent GDP analog, 2'(or 3')-O-(N-Methylanthraniloyl) guanosine 5'-diphosphate (mant-dGDP).

-

Loading K-Ras with mant-dGDP: Purified K-Ras(G12C) is incubated with an excess of mant-dGDP in the presence of EDTA. EDTA chelates Mg²⁺ ions, which are essential for high-affinity nucleotide binding, thus facilitating the exchange of endogenous GDP for mant-dGDP.

-

Removal of Excess Nucleotide: The protein is passed through a desalting column to remove unbound mant-dGDP.

-

Competition Assay: The mant-dGDP-loaded K-Ras(G12C), both unmodified and covalently modified with this compound, is incubated with varying concentrations of non-fluorescent GDP or GTP in the presence of EDTA to initiate nucleotide exchange.

-

Fluorescence Measurement: The fluorescence of mant-dGDP is quenched upon its release from the protein. The change in fluorescence is monitored over time using a fluorescence plate reader (excitation ~360 nm, emission ~440 nm) to determine the rate of nucleotide exchange and the relative affinities for GDP and GTP.

The results of this assay showed that this compound binding to K-Ras(G12C) subverts the native nucleotide preference to favor GDP over GTP.

Cellular Characterization

The effects of this compound on cancer cells harboring the K-Ras(G12C) mutation were assessed through cell viability and apoptosis assays.

Cell Viability Assay

These assays determine the effect of this compound on the proliferation and survival of K-Ras(G12C)-mutant cancer cell lines.

-

Cell Culture: K-Ras(G12C)-mutant human cancer cell lines (e.g., NCI-H358, NCI-H1792) and K-Ras wild-type cell lines are cultured under standard conditions.

-

Compound Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of this compound for a specified period (e.g., 72 hours).

-

Viability Assessment: Cell viability is measured using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels as an indicator of metabolically active cells.

-

Data Analysis: The results are used to determine the half-maximal inhibitory concentration (IC₅₀) of the compound.

While a specific IC₅₀ value for this compound is not publicly available, related compounds that were developed based on the this compound scaffold have demonstrated potent and selective inhibition of K-Ras(G12C)-mutant cell lines.

Apoptosis Assay

These assays are used to determine if the reduction in cell viability is due to the induction of programmed cell death (apoptosis).

-

Cell Treatment: K-Ras(G12C)-mutant cells are treated with this compound at a concentration known to reduce cell viability.

-

Apoptosis Detection: Apoptosis can be detected by various methods, including:

-

Caspase Activity Assays: Measuring the activity of executioner caspases (e.g., caspase-3/7) using a luminescent or fluorescent substrate.

-

Annexin V Staining: Detecting the externalization of phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells using fluorescently labeled Annexin V, analyzed by flow cytometry.

-

PARP Cleavage: Detecting the cleavage of poly(ADP-ribose) polymerase (PARP) by western blotting, a hallmark of apoptosis.

-

-

Quantification: The percentage of apoptotic cells or the fold-change in caspase activity is quantified.

Treatment of K-Ras(G12C)-mutant cell lines with compounds derived from the this compound scaffold has been shown to induce apoptosis.

Visualizations

Signaling Pathway

The binding of this compound to K-Ras(G12C) allosterically inhibits its function, primarily by preventing its interaction with the downstream effector Raf kinase. This disrupts the mitogen-activated protein kinase (MAPK) signaling cascade.

Methodological & Application

Application Notes and Protocols for 6H05 in In Vitro Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

6H05 is a pioneering small molecule identified as a selective, allosteric inhibitor of the oncogenic KRAS G12C mutant.[1] This mutation, found in a significant subset of non-small cell lung cancers, colorectal cancers, and other solid tumors, locks the KRAS protein in a constitutively active, GTP-bound state, driving uncontrolled cell proliferation and survival through pathways such as the MAPK/ERK signaling cascade. This compound covalently binds to the mutant cysteine-12 residue, disrupting the switch-I and switch-II regions of KRAS G12C.[2] This allosteric modulation favors the inactive, GDP-bound state of KRAS, thereby inhibiting downstream signaling.[2] These application notes provide detailed protocols for utilizing this compound in fundamental in vitro cell-based assays to assess its biological activity and mechanism of action.

Data Presentation

| Cell Line | Cancer Type | KRAS Mutation | IC50 (µM) of this compound |

| NCI-H358 | Non-Small Cell Lung Cancer | G12C | Data to be determined |

| MIA PaCa-2 | Pancreatic Cancer | G12C | Data to be determined |

| SW1573 | Lung Carcinoma | G12C | Data to be determined |

| HCT116 | Colorectal Carcinoma | G13D (Control) | Data to be determined |

| A549 | Non-Small Cell Lung Cancer | G12S (Control) | Data to be determined |

Signaling Pathway Diagram

The following diagram illustrates the simplified KRAS/MAPK signaling pathway and the point of inhibition by this compound.

Caption: Simplified KRAS/MAPK signaling pathway inhibited by this compound.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is to determine the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines harboring the KRAS G12C mutation.

Experimental Workflow:

Caption: Workflow for the MTT cell viability assay.

Materials:

-

KRAS G12C mutant (e.g., NCI-H358, MIA PaCa-2) and KRAS wild-type or other mutant cell lines (e.g., HCT116, A549)

-

Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin-streptomycin)

-

This compound compound

-

Dimethyl sulfoxide (DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

-

96-well plates

-

Multi-channel pipette

-

Plate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete growth medium.

-

Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

-

-

Compound Preparation and Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of this compound in complete growth medium to achieve the desired final concentrations (e.g., a range from 0.01 µM to 100 µM).

-

Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

-

Incubate the plates for 72 hours at 37°C and 5% CO2.

-

-

MTT Assay:

-

After the 72-hour incubation, add 10 µL of MTT solution (5 mg/mL) to each well.[2]

-

Incubate for 4 hours at 37°C and 5% CO2, allowing viable cells to metabolize MTT into formazan crystals.[2]

-

Carefully remove the medium without disturbing the formazan crystals.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.[2]

-

Gently pipette to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance (from wells with medium only).

-

Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.

-

Plot the percentage of cell viability against the log of the this compound concentration.

-

Calculate the IC50 value using non-linear regression analysis (e.g., in GraphPad Prism).

-

Western Blot for Phospho-ERK Inhibition

This protocol assesses the ability of this compound to inhibit the phosphorylation of ERK, a key downstream effector in the KRAS signaling pathway.

Experimental Workflow:

Caption: Workflow for Western blot analysis of p-ERK.

Materials:

-

KRAS G12C mutant cell lines

-

This compound compound and DMSO

-

6-well plates

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, and a loading control (e.g., anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with various concentrations of this compound (and a vehicle control) for a specified time (e.g., 2, 6, or 24 hours).

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

Western Blotting:

-

Normalize the protein amounts for each sample and prepare them with Laemmli buffer.

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

Apply the ECL substrate and visualize the bands using an imaging system.

-

Strip the membrane and re-probe for total ERK and the loading control to ensure equal protein loading.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software (e.g., ImageJ).

-

Normalize the phospho-ERK signal to the total ERK signal and the loading control.

-

Compare the levels of phospho-ERK in this compound-treated cells to the vehicle control to determine the extent of inhibition.

-

Disclaimer

These protocols provide a general framework for the use of this compound in in vitro cell-based assays. Researchers should optimize the conditions, such as cell seeding density, compound concentrations, and incubation times, for their specific cell lines and experimental setup. All work should be conducted in a sterile environment and follow standard laboratory safety procedures.

References

Application Notes and Protocols for 6H05, a K-Ras(G12C) Inhibitor

For Research Use Only

Introduction

6H05 is a selective, allosteric inhibitor of the oncogenic mutant K-Ras(G12C).[1] It covalently binds to the mutant cysteine at position 12, locking the K-Ras protein in an inactive, GDP-bound state.[2][3] This disrupts downstream signaling pathways, such as the RAF-MEK-ERK and PI3K-AKT cascades, which are crucial for cell growth, proliferation, and survival.[4][5] These application notes provide detailed protocols for the dissolution and storage of this compound, as well as its application in cell-based assays to study its inhibitory effects on the K-Ras(G12C) signaling pathway. The trifluoroacetate (TFA) salt form of this compound is noted for its enhanced water solubility and stability.[1]

Product Information

| Property | Value | Reference |

| Compound Name | This compound | [1] |

| Target | K-Ras(G12C) | [1] |

| Mechanism of Action | Allosteric, covalent inhibitor | [1][3] |

| Molecular Weight | Varies by salt form | N/A |

| Appearance | White to off-white powder | N/A |

| Purity | ≥98% (by HPLC) | N/A |

Solubility and Storage

Proper dissolution and storage of this compound are critical for maintaining its stability and activity. The following table summarizes the recommended conditions.

| Parameter | Recommendation | Source |

| Solvent | Dimethyl sulfoxide (DMSO) | [6] |

| Solubility in DMSO | ≥ 51 mg/mL | N/A |

| Stock Solution Storage | -20°C for up to 1 month, or -80°C for up to 6 months. Avoid repeated freeze-thaw cycles. | N/A |

| Shipping Condition | Shipped at room temperature. | [1] |

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO and its subsequent dilution to working concentrations for cell culture experiments.

Materials:

-

This compound compound (powder)

-

Anhydrous dimethyl sulfoxide (DMSO)

-

Sterile microcentrifuge tubes

-

Sterile, pyrogen-free cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) as required for the cell line.

Procedure:

-

Aseptic Technique: Perform all steps under sterile conditions in a laminar flow hood.

-

Stock Solution Preparation (10 mM): a. Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation. b. Calculate the volume of DMSO required to achieve a 10 mM concentration based on the molecular weight of the specific lot of this compound. c. Add the calculated volume of anhydrous DMSO to the vial of this compound. d. Vortex thoroughly until the compound is completely dissolved. The solution should be clear.

-

Stock Solution Aliquoting and Storage: a. Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This minimizes the number of freeze-thaw cycles. b. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).

-

Working Solution Preparation: a. Thaw a single aliquot of the 10 mM this compound stock solution at room temperature. b. Dilute the stock solution to the desired final concentration in pre-warmed cell culture medium. For example, to prepare a 10 µM working solution, dilute the 10 mM stock 1:1000 in the culture medium. c. Mix the working solution thoroughly by gentle inversion before adding it to the cells. d. Important: The final concentration of DMSO in the cell culture should be kept below 0.5% to avoid solvent-induced toxicity.

Protocol 2: Cell Viability Assay

This protocol outlines a method to assess the effect of this compound on the viability of K-Ras(G12C) mutant cancer cell lines using a commercially available assay kit (e.g., CellTiter-Glo®).

Materials:

-

K-Ras(G12C) mutant cell line (e.g., NCI-H358, MIA PaCa-2)

-

Wild-type K-Ras cell line (as a negative control, e.g., A549)

-

Complete cell culture medium

-

96-well clear-bottom, white-walled plates

-

This compound working solutions (prepared as in Protocol 1)

-

Cell viability assay reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

-

Luminometer

Procedure:

-

Cell Seeding: a. Trypsinize and count the cells. b. Seed the cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete culture medium. c. Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

Compound Treatment: a. Prepare a serial dilution of this compound working solutions in culture medium. b. Remove the medium from the wells and add 100 µL of the this compound working solutions to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration). c. Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

-

Cell Viability Measurement: a. Equilibrate the plate and the cell viability assay reagent to room temperature. b. Add 100 µL of the assay reagent to each well. c. Mix the contents by orbital shaking for 2 minutes to induce cell lysis. d. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal. e. Measure the luminescence using a luminometer.

-

Data Analysis: a. Normalize the luminescence readings of the treated wells to the vehicle control wells. b. Plot the normalized values against the log of the this compound concentration and fit a dose-response curve to determine the IC₅₀ value.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the K-Ras signaling pathway and a general workflow for evaluating K-Ras inhibitors.

Caption: K-Ras Signaling Pathway and the inhibitory action of this compound.

Caption: General workflow for evaluating the in vitro efficacy of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. K-Ras(G12C) inhibitors allosterically control GTP affinity and effector interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Oncogenic KRAS: Signaling and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. selleckchem.com [selleckchem.com]

Application Notes and Protocols for 6H05 in Cancer Therapy Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of 6H05, a selective, allosteric inhibitor of the oncogenic KRAS(G12C) mutant, and its application in the development of new cancer therapies. While this compound was a pioneering compound in the discovery of a novel inhibitory pocket in KRAS(G12C), it is primarily utilized as a research tool and an intermediate for the synthesis of more potent inhibitors.[1][2] The protocols outlined below are based on established methodologies for evaluating KRAS(G12C) inhibitors.

Introduction to this compound

This compound is a disulfide fragment-based compound that covalently binds to the mutant cysteine residue at position 12 of the KRAS protein (KRAS G12C). This interaction allosterically modifies the protein, disrupting its function and downstream signaling.[1][2] The discovery of this compound and its binding to a previously unrecognized "switch-II pocket" was a significant milestone, paving the way for the development of clinically approved KRAS(G12C) inhibitors like sotorasib and adagrasib.[2]

Chemical Structure:

-

Molecular Formula: C₂₀H₃₀ClN₃O₂S₃

-

Molecular Weight: 476.12 g/mol

-

CAS Number: 1469338-01-9

Mechanism of Action and Signaling Pathway

This compound targets the KRAS protein, a small GTPase that acts as a molecular switch in cells. In its active, GTP-bound state, KRAS activates downstream signaling pathways, most notably the MAPK/ERK pathway, which promotes cell proliferation, survival, and differentiation. The G12C mutation impairs the ability of KRAS to hydrolyze GTP, leading to its constitutive activation and uncontrolled cell growth, a hallmark of many cancers.

By binding to the switch-II pocket of KRAS(G12C), this compound locks the protein in an inactive, GDP-bound state. This prevents the engagement of downstream effector proteins such as RAF, thereby inhibiting the MAPK/ERK signaling cascade.

KRAS(G12C) Signaling Pathway Inhibition by this compound

References

Application Notes and Protocols: 6H05 as a Chemical Probe for K-Ras(G12C)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kirsten Rat Sarcoma Viral Oncogene Homolog (K-Ras) is a small GTPase that functions as a molecular switch in cellular signaling pathways, regulating cell proliferation, differentiation, and survival.[1][2] Activating mutations in the KRAS gene are among the most prevalent in human cancers, with the G12C mutation being particularly common in non-small cell lung cancer. The K-Ras(G12C) mutant protein has an impaired ability to hydrolyze GTP, leading to its constitutive activation and uncontrolled downstream signaling, driving tumorigenesis.[3]

6H05 is a pioneering chemical probe that selectively and allosterically inhibits the oncogenic K-Ras(G12C) mutant.[4][5][6] It functions as a covalent inhibitor, irreversibly binding to the mutant cysteine residue at position 12.[4] This binding event occurs in a novel, allosteric pocket located beneath the switch-II region of the protein, a pocket that is not apparent in other Ras structures.[7] By binding to this site, this compound disrupts the conformation of both switch-I and switch-II regions, ultimately locking K-Ras(G12C) in an inactive, GDP-bound state.[7][8] This abrogates its interaction with downstream effectors, such as Raf kinase, thereby inhibiting oncogenic signaling.[7]

These application notes provide detailed protocols for utilizing this compound as a chemical probe to study the function and inhibition of K-Ras(G12C) in biochemical and cellular contexts.

Data Presentation

While a classical IC50 or Kd value for the initial fragment this compound is not prominently reported, its efficacy was originally quantified by the extent of covalent modification of the K-Ras(G12C) protein. This provides a direct measure of target engagement.

| Compound | Target | Assay Type | Readout | Result | Reference |

| This compound | K-Ras(G12C) | Intact Protein Mass Spectrometry | Percentage of Protein Modification | 94 ± 1% | [4][7] |

| 2E07 (another initial fragment) | K-Ras(G12C) | Intact Protein Mass Spectrometry | Percentage of Protein Modification | 84.6 ± 0.3% | [4][7] |

Signaling Pathways and Mechanism of Action

The following diagrams illustrate the K-Ras signaling pathway and the mechanism of action of this compound.

Caption: The K-Ras signaling cascade is initiated by growth factor binding.

Caption: this compound covalently modifies K-Ras(G12C), locking it in an inactive state.

Experimental Protocols

The following are detailed protocols for key experiments to characterize the effects of this compound on K-Ras(G12C).

Biochemical Assay: K-Ras(G12C) Nucleotide Exchange Assay (Fluorescence Polarization)

This assay measures the ability of this compound to inhibit the exchange of GDP for GTP on K-Ras(G12C), a key step in its activation. The assay relies on the change in fluorescence of a BODIPY-labeled GDP analog upon its displacement from K-Ras.

Materials:

-

Recombinant, purified K-Ras(G12C) protein

-

BODIPY-FL-GDP (fluorescent GDP analog)

-

GTP (Guanosine-5'-triphosphate)

-

EDTA (Ethylenediaminetetraacetic acid)

-

Assay Buffer: 20 mM HEPES pH 7.4, 150 mM NaCl, 5 mM MgCl₂, 1 mM TCEP

-

This compound stock solution (e.g., 10 mM in DMSO)

-

384-well, black, low-volume microplates

-

Microplate reader capable of measuring fluorescence polarization

Procedure:

-

Preparation of K-Ras(G12C)-BODIPY-FL-GDP Complex:

-

Incubate purified K-Ras(G12C) with a 5-fold molar excess of BODIPY-FL-GDP in assay buffer for 1 hour at room temperature in the dark to allow for nucleotide loading.

-

Remove unbound BODIPY-FL-GDP using a desalting column (e.g., Zeba Spin Desalting Columns, 7K MWCO).

-

Determine the concentration of the resulting complex.

-

-

Assay Setup:

-

Prepare serial dilutions of this compound in assay buffer. Ensure the final DMSO concentration is consistent across all wells (typically ≤1%).

-

In a 384-well plate, add the K-Ras(G12C)-BODIPY-FL-GDP complex to a final concentration of 50 nM.

-

Add the diluted this compound or vehicle (DMSO) to the wells.

-

Incubate for 1-2 hours at room temperature, protected from light, to allow for covalent binding.

-

-

Initiation of Nucleotide Exchange:

-

Prepare a solution of GTP and EDTA in assay buffer. A final concentration of 1 mM GTP and 10 mM EDTA is recommended to initiate the exchange.

-

Add the GTP/EDTA solution to all wells to start the reaction.

-

-

Data Acquisition:

-

Immediately begin reading the fluorescence polarization on a microplate reader (Excitation: ~485 nm, Emission: ~525 nm).

-

Continue to take readings every 1-2 minutes for 30-60 minutes to monitor the displacement of BODIPY-FL-GDP.

-

-

Data Analysis:

-

The displacement of BODIPY-FL-GDP will result in a decrease in fluorescence polarization.

-

Plot the change in fluorescence polarization over time for each concentration of this compound.

-

Determine the initial rate of the reaction for each concentration.

-

Plot the initial rates against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Caption: Workflow for the K-Ras(G12C) nucleotide exchange assay.

Cellular Assay: Inhibition of Downstream Signaling (Western Blot)

This protocol assesses the ability of this compound to inhibit K-Ras(G12C)-driven downstream signaling by measuring the phosphorylation status of key effector proteins like ERK.

Materials:

-

K-Ras(G12C) mutant cell line (e.g., NCI-H358, MIA PaCa-2)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-GAPDH or β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

Enhanced Chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment:

-

Seed K-Ras(G12C) mutant cells in 6-well plates and allow them to adhere overnight.

-

The next day, treat the cells with increasing concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) or vehicle (DMSO) for a specified time (e.g., 2, 6, or 24 hours).

-

-

Cell Lysis and Protein Quantification:

-

After treatment, wash the cells with ice-cold PBS and lyse them on ice with lysis buffer.

-

Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

-

Western Blotting:

-

Normalize the protein samples to the same concentration with lysis buffer and Laemmli sample buffer.

-

Denature the samples by boiling at 95°C for 5 minutes.

-

Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (e.g., anti-p-ERK and anti-total-ERK, typically overnight at 4°C).

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection and Analysis:

-

Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imager.

-

Quantify the band intensities using image analysis software.

-

Normalize the p-ERK signal to the total ERK signal to determine the extent of signaling inhibition at different concentrations of this compound.

-

Cellular Assay: Cell Viability Assay (e.g., CellTiter-Glo®)

This assay determines the effect of this compound on the viability of K-Ras(G12C) mutant cancer cells.

Materials:

-

K-Ras(G12C) mutant cell line (e.g., NCI-H358) and a K-Ras wild-type cell line for selectivity assessment (e.g., A549)

-

Complete cell culture medium

-

This compound stock solution (e.g., 10 mM in DMSO)

-

96-well, white, clear-bottom tissue culture plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Procedure:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment (e.g., 1,000-5,000 cells per well).

-

Incubate overnight to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle control.

-

Incubate the plate for 72 hours (or other desired time point) at 37°C in a 5% CO₂ incubator.

-

-

Assay Measurement:

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Analysis:

-

Measure the luminescence using a luminometer.

-

Normalize the data to the vehicle-treated control wells (representing 100% viability).

-

Plot the percentage of cell viability against the logarithm of the this compound concentration and fit the data to a dose-response curve to calculate the GI50 (concentration for 50% growth inhibition).

-

Conclusion

This compound is a valuable chemical probe for studying the biology of K-Ras(G12C) and for the initial validation of drug discovery efforts targeting this important oncoprotein. Its specific, covalent mechanism of action provides a powerful tool to dissect the downstream consequences of K-Ras(G12C) inhibition. The protocols provided herein offer a robust framework for researchers to utilize this compound in their studies and to characterize novel K-Ras(G12C) inhibitors.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound|K-Ras(G12C) inhibitor|cas 1469338-01-9|DC Chemicals [dcchemicals.com]

- 3. wjpls.org [wjpls.org]

- 4. K-Ras(G12C) inhibitors allosterically control GTP affinity and effector interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cytoskeleton.com [cytoskeleton.com]

- 6. selleckchem.com [selleckchem.com]

- 7. resources.amsbio.com [resources.amsbio.com]

- 8. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Downloading and Visualizing PDB Structure 6H05

For Researchers, Scientists, and Drug Development Professionals

This application note provides a detailed protocol for downloading and visualizing the cryo-electron microscopy structure of the human dihydrolipoamide succinyltransferase (E2) component of the alpha-ketoglutarate dehydrogenase complex, available under the Protein Data Bank (PDB) accession code 6H05. Understanding the three-dimensional structure of this complex is crucial for research into its function and for the development of targeted therapeutics.

Introduction

The PDB entry this compound provides the atomic coordinates of the E2 component of the human alpha-ketoglutarate dehydrogenase complex, resolved at 2.9 Å.[1] This enzyme plays a critical role in the Krebs cycle, and its dysfunction is implicated in several diseases. The structural information contained within the this compound entry is, therefore, a valuable resource for pharmacological targeting.[1] This document outlines the necessary steps to access and visualize this structure using common molecular graphics software.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the PDB entry this compound.[1]

| Parameter | Value |

| Resolution (Å) | 2.9 |

| Total Structure Weight (kDa) | 45.54 |

| Atom Count | 1,856 |

| Modeled Residue Count | 236 |

| Deposited Residue Count | 426 |

Experimental Protocols

Protocol 1: Downloading the PDB Structure

This protocol describes how to download the atomic coordinate file for PDB entry this compound from the RCSB PDB database.

Materials:

-

A computer with an internet connection.

-

A web browser.

Procedure:

-

Navigate to the RCSB PDB website: Open a web browser and go to --INVALID-LINK--.

-

Search for the PDB entry: In the search bar at the top of the page, enter "this compound" and press Enter or click the search icon.

-

Access the structure summary page: You will be directed to the main page for PDB entry this compound. This page contains a wealth of information about the structure.

-

Download the PDB file: On the right-hand side of the page, you will see a "Download Files" button. Click on this button and select "PDB Format" from the dropdown menu.

-

Save the file: Your browser will prompt you to save the file. Save the file, which will be named this compound.pdb, to a location of your choice on your computer.

Protocol 2: Visualizing the PDB Structure with UCSF ChimeraX

This protocol provides a general workflow for visualizing the downloaded this compound structure using UCSF ChimeraX, a powerful and widely used molecular visualization program. Similar principles apply to other visualization software such as PyMOL or VMD.

Materials:

-

A computer with UCSF ChimeraX installed. (Downloadable from: --INVALID-LINK--)

-

The downloaded this compound.pdb file.

Procedure:

-

Launch UCSF ChimeraX.

-

Open the PDB file:

-

Go to "File" > "Open..." in the main menu.

-

Navigate to the location where you saved the this compound.pdb file, select it, and click "Open".

-

Alternatively, you can drag and drop the this compound.pdb file directly into the ChimeraX window.

-

-

Initial Visualization: The this compound structure will be displayed in the main graphics window. By default, it is often shown in a simple "ribbon" representation.

-

Basic Manipulations:

-

Rotate: Click and drag with the left mouse button.

-

Translate (Move): Click and drag with the middle mouse button (or hold the Shift key and use the left mouse button).

-

Zoom: Use the scroll wheel or right-click and drag vertically.

-

-

Changing Representation:

-

To get a more detailed view, you can change the representation. For example, to show the structure as a surface:

-

In the command line at the bottom of the ChimeraX window, type: surface and press Enter.

-

-

To revert to the ribbon representation, type: cartoon and press Enter.

-

-

Coloring the Structure:

-

You can color the structure in various ways. For instance, to color by secondary structure (alpha-helices and beta-sheets):

-

Type the command: color bysecondary

-

-

To color by chain, if there are multiple chains:

-

Type the command: color bychain

-

-

-

Focusing on Specific Residues: To highlight a specific residue, for example, residue 100:

-

Type the command: select :100

-

To display this residue in a different style, for example, as sticks:

-

Type the command: style sel stick

-

-

To color the selected residue red:

-

Type the command: color sel red

-

-

-

Saving an Image:

-

Once you have a desired view, go to "File" > "Save..."

-

Choose a file name and select an image format (e.g., PNG, JPEG).

-

Adjust the image quality settings as needed and click "Save".

-

Workflow Diagram

The following diagram illustrates the overall workflow for downloading and visualizing the PDB structure this compound.

References

Application Notes and Protocols for Molecular Modeling Using the 6D05 cryo-EM Structure

Topic: Utilizing the 6H05 Cryo-EM Structure for Molecular Modeling

Note on PDB ID: The identifier "this compound" does not correspond to a publicly available cryo-EM structure in the Protein Data Bank (PDB). However, it is highly likely that this is a typographical error and the intended structure is the 6D05 cryo-EM structure of the Plasmodium vivax invasion complex. These application notes and protocols are therefore based on the 6D05 structure.

Introduction

The cryo-electron microscopy (cryo-EM) structure of the Plasmodium vivax invasion complex, PDB ID: 6D05, provides a high-resolution snapshot of the parasite ligand PvRBP2b in a ternary complex with human transferrin receptor 1 (TfR1) and transferrin.[1][2] This structure is of significant interest to researchers in the fields of infectious diseases and drug/vaccine development, as it reveals the molecular basis of how the malaria parasite P. vivax engages its human host receptor to initiate red blood cell invasion.[1][2] These notes provide detailed protocols and applications for leveraging the 6D05 structure in molecular modeling studies.

The 6D05 Structure: A Target for Therapeutic Intervention

The 6D05 structure reveals a critical protein-protein interface that is essential for the parasite's life cycle. This makes the complex an attractive target for the development of novel therapeutics, such as small molecule inhibitors that disrupt the interaction or vaccines that elicit neutralizing antibodies.

Biological Significance

-

Plasmodium vivax is the most widespread human malaria parasite.[1]

-

Invasion of human reticulocytes by P. vivax is a crucial step in the parasite's life cycle.

-

The interaction between the parasite's Reticulocyte Binding Protein 2b (PvRBP2b) and the human Transferrin Receptor 1 (TfR1) is essential for this invasion process.[1]

-

Antibodies that block this interaction have been shown to inhibit parasite invasion, highlighting its therapeutic potential.[1]

Quantitative Data of the 6D05 Structure

| Parameter | Value | Reference |

| PDB ID | 6D05 | [2] |

| EMD ID | EMD-7785 | [2] |

| Resolution | 3.80 Å | [2] |

| Method | Single Particle Cryo-EM | [2] |

| Organisms | Homo sapiens, Plasmodium vivax Sal-1 | [2] |

| Macromolecules | Transferrin receptor protein 1, Serotransferrin, Reticulocyte-binding protein 2b | [2] |

| Total Structure Weight | 499.76 kDa | [2] |

| Modeled Residues | 3,572 | [2] |

Applications in Molecular Modeling

The 6D05 structure serves as a valuable template for various computational studies aimed at understanding the parasite-host interaction and developing novel inhibitors.

-

Virtual Screening: The structure can be used to perform virtual screening campaigns to identify small molecules or peptides that bind to the PvRBP2b-TfR1 interface and disrupt the complex formation.

-

Structure-Based Drug Design: The detailed structural information allows for the rational design and optimization of lead compounds to improve their binding affinity and selectivity.

-

Vaccine Design: The epitope of neutralizing antibodies can be mapped onto the structure to guide the design of immunogens that elicit a potent and specific immune response.

-

Molecular Dynamics Simulations: MD simulations can be employed to study the dynamics of the complex, identify key residues involved in the interaction, and predict the effect of mutations on complex stability.

Experimental Protocols

Protocol 1: Preparation of the 6D05 Structure for Molecular Modeling

This protocol outlines the necessary steps to prepare the 6D05 structure for downstream computational analysis.

Materials:

-

PDB file for 6D05

-

Molecular modeling software (e.g., UCSF Chimera, PyMOL, Schrödinger Maestro)

Procedure:

-

Download the Structure: Obtain the coordinate file for 6D05 from the RCSB PDB database.

-

Inspect the Structure: Visualize the complex and identify the different protein chains and any non-protein molecules.

-

Protonation and Hydrogen Bond Network Optimization: Add hydrogen atoms to the structure and optimize the hydrogen bond network. This is a critical step for accurate force field calculations.

-

Handle Missing Residues and Loops: The 6D05 structure may have missing residues or loops in flexible regions. These can be modeled using loop modeling software (e.g., MODELLER, Rosetta).[3][4]

-

Energy Minimization: Perform a brief energy minimization of the structure to relieve any steric clashes and to ensure a stable starting conformation for subsequent simulations.

References

- 1. 6d05 - Cryo-EM structure of a Plasmodium vivax invasion complex essential for entry into human reticulocytes; two molecules of parasite ligand, subclass 2. - Summary - Protein Data Bank Japan [pdbj.org]

- 2. rcsb.org [rcsb.org]

- 3. CryoEM-based Hybrid Modeling Approaches for Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Modeling with cryo-EM [salilab.org]

Application of 6H05 Structural Data in Drug Design: Targeting Dihydrolipoamide Succinyltransferase (E2) for Therapeutic Development

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for leveraging the structural data of PDB ID 6H05 in drug design campaigns. The this compound structure corresponds to the dihydrolipoamide succinyltransferase (DLST), the E2 component of the human alpha-ketoglutarate dehydrogenase complex (KGDHC). Malfunction of this complex is implicated in a range of pathologies, including neurodegenerative diseases and bacterial infections, making it a compelling target for therapeutic intervention.

Target Overview: Dihydrolipoamide Succinyltransferase (DLST/E2)

Dihydrolipoamide succinyltransferase (DLST), also known as the E2 component of the 2-oxoglutarate dehydrogenase complex, is a key mitochondrial enzyme. It plays a central role in the tricarboxylic acid (TCA) cycle by catalyzing the transfer of a succinyl group to coenzyme A. The KGDHC, of which DLST is the core component, is a critical control point in cellular metabolism.[1][2][3] Its inhibition can lead to altered mitochondrial function and has been associated with neurodegenerative disorders such as Alzheimer's and Parkinson's disease.[1][4] Furthermore, DLST has been identified as a promising target for the development of novel antibacterial agents.[5]

The cryo-electron microscopy structure of the human DLST core (PDB: this compound) provides a high-resolution blueprint for structure-based drug design.[6] This structural information is invaluable for identifying and optimizing inhibitors that can modulate the activity of the KGDHC.

Quantitative Data: Novel DLST Inhibitors

A recent study focused on the discovery of novel DLST inhibitors for antibacterial applications provides valuable quantitative data. The researchers employed a fragment-based virtual screening approach to design and synthesize a series of compounds. The antibacterial activity of these compounds was evaluated against Xanthomonas oryzae pv. oryzae and Xanthomonas oryzae pv. oryzicola.[5]

| Compound ID | Chemical Name | Target Organism | EC50 (mg/L) |

| 10 | 3-(4-fluorophenyl)-N-((5-(methylsulfonyl)-1,3,4-oxadiazol-2-yl)methyl)acrylamide | Xanthomonas oryzae pv. oryzae | 0.36 |

| 10 | 3-(4-fluorophenyl)-N-((5-(methylsulfonyl)-1,3,4-oxadiazol-2-yl)methyl)acrylamide | Xanthomonas oryzae pv. oryzicola | 0.53 |

| Thiodiazole copper | (Reference Bactericide) | Xanthomonas oryzae pv. oryzae | 113.38 |

| Thiodiazole copper | (Reference Bactericide) | Xanthomonas oryzae pv. oryzicola | 131.54 |

| Bismerthiazol | (Reference Bactericide) | Xanthomonas oryzae pv. oryzae | 83.07 |

| Bismerthiazol | (Reference Bactericide) | Xanthomonas oryzae pv. oryzicola | 105.90 |

Table 1: Antibacterial activity of a novel DLST inhibitor compared to commercial bactericides. Data extracted from a study on fragment-based virtual screening.[5]

Signaling Pathway and Consequences of Inhibition

DLST is a central component of the KGDHC, which catalyzes a key rate-limiting step in the Tricarboxylic Acid (TCA) Cycle. Inhibition of DLST disrupts this cycle, leading to a cascade of downstream effects.

Experimental Workflow for Structure-Based Drug Design

The structural data from this compound can be effectively utilized in a structure-based drug design (SBDD) workflow to identify and optimize novel inhibitors. The following diagram outlines a typical workflow, drawing from methodologies employed in the successful discovery of new DLST inhibitors.[5]

Experimental Protocols

Fragment-Based Virtual Screening

This protocol outlines the computational steps for identifying potential inhibitor fragments that bind to DLST, based on the this compound structure.

a. Target Preparation:

-

Download the PDB file for this compound from the RCSB Protein Data Bank.

-

Prepare the protein structure using molecular modeling software (e.g., Schrödinger Maestro, MOE). This includes adding hydrogen atoms, assigning bond orders, and performing energy minimization to relieve any structural strain.

-

Define the binding site for virtual screening. This can be based on the active site of the enzyme or any identified allosteric pockets.

b. Fragment Library Preparation:

-

Obtain a library of chemical fragments. These are small molecules, typically with a molecular weight of less than 300 Da.

-

Prepare the fragment library for docking by generating 3D conformers and assigning appropriate protonation states.

c. Molecular Docking:

-

Use a molecular docking program (e.g., Glide, AutoDock Vina) to dock the fragment library into the defined binding site of the prepared this compound structure.

-

Score the docked poses based on their predicted binding affinity.

d. Fragment Selection and Linking:

-

Visually inspect the top-scoring fragments and their predicted binding modes.

-

Select fragments with favorable interactions with key residues in the binding site.

-

Utilize computational methods to link or grow selected fragments to design larger, more potent lead compounds.[5]

Dihydrolipoamide Dehydrogenase Activity Assay

This protocol describes a common method for measuring the activity of the KGDHC, which can be adapted to screen for inhibitors of DLST. The assay measures the formation of NADH at 340 nm.[7][8]